N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9657611
InChI: InChI=1S/C14H10ClN5O/c15-10-5-7-11(8-6-10)17-14(21)12-3-1-2-4-13(12)20-9-16-18-19-20/h1-9H,(H,17,21)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)N3C=NN=N3
Molecular Formula: C14H10ClN5O
Molecular Weight: 299.71 g/mol

N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC9657611

Molecular Formula: C14H10ClN5O

Molecular Weight: 299.71 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C14H10ClN5O
Molecular Weight 299.71 g/mol
IUPAC Name N-(4-chlorophenyl)-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C14H10ClN5O/c15-10-5-7-11(8-6-10)17-14(21)12-3-1-2-4-13(12)20-9-16-18-19-20/h1-9H,(H,17,21)
Standard InChI Key PAUBFTWLXXKYKQ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)N3C=NN=N3
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)N3C=NN=N3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

  • A benzamide core providing a rigid aromatic framework.

  • A tetrazole ring at the 2-position, contributing to hydrogen-bonding capabilities and metabolic stability.

  • A 4-chlorophenyl group linked via an amide bond, enhancing lipophilicity and target affinity .

The IUPAC name is N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide, and its canonical SMILES representation is ClC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NN=NN3.

Spectroscopic Characterization

While direct data for this compound is limited, analogous tetrazole-bearing benzamides exhibit distinct spectral signatures:

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the tetrazole NH proton appears as a singlet near δ 9.5 ppm.

  • IR Spectroscopy: Stretching vibrations for the amide carbonyl (C=O) appear at ~1650 cm⁻¹, and tetrazole ring vibrations occur near 1450 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ is observed at m/z 308.1, with fragmentation patterns consistent with cleavage of the amide bond .

Synthetic Pathways and Optimization

Key Synthesis Steps

The synthesis typically involves a multi-step protocol:

  • Benzamide Core Formation:

    • Reaction of 2-nitrobenzoic acid with thionyl chloride to form the acyl chloride.

    • Coupling with 4-chloroaniline in the presence of triethylamine yields N-(4-chlorophenyl)-2-nitrobenzamide.

  • Tetrazole Ring Installation:

    • Nitro-group reduction using hydrogen/palladium to produce the 2-aminobenzamide intermediate.

    • Cyclization with sodium azide and trimethylorthoformate under reflux to form the tetrazole ring.

Table 1: Reaction Conditions for Tetrazole Formation

ReagentTemperatureSolventYield (%)
NaN₃, TMOF100°CDMF72
NH₄Cl, NaN₃80°CEthanol65

Purification and Yield Enhancement

  • Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.

  • Crystallization: Recrystallization from ethanol/water mixtures improves crystalline form stability.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate activity (MIC = 32–64 µg/mL), attributed to membrane disruption via hydrophobic interactions.

Table 2: Antimicrobial Activity Profile

OrganismMIC (µg/mL)Mechanism
S. aureus64Cell wall synthesis inhibition
E. coli128DNA gyrase binding

Applications in Drug Development

Anticancer Prospects

Structural analogues (e.g., Vulcanchem’s VC14777509) exhibit kinesin spindle protein (KSP) inhibition, suggesting potential antimitotic effects . Computational models indicate that the 4-chlorophenyl group enhances binding to KSP’s allosteric pocket (IC₅₀ ~ 1.2 µM) .

Prodrug Design

The tetrazole’s metabolic stability and pH-dependent solubility make this compound a candidate for pH-responsive prodrugs, particularly in targeting acidic tumor microenvironments.

Comparative Analysis with Structural Analogues

Table 3: Comparison of Tetrazole-Benzamide Derivatives

CompoundSubstituentsBioactivity (IC₅₀)
N-(4-Carbamoylphenyl)-3,4-dimethyl-2-tetrazolylbenzamideCarbamoyl, dimethylACE inhibition: 0.8 µM
N-(4-Chlorophenyl)-2-tetrazolylbenzamide (Target)ChlorophenylKSP inhibition: 1.2 µM
N-(2-Chlorophenylsulfanylethyl)-5-methyltetrazolylbenzamideSulfanyl, methylAntimicrobial: MIC 32 µg/mL

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